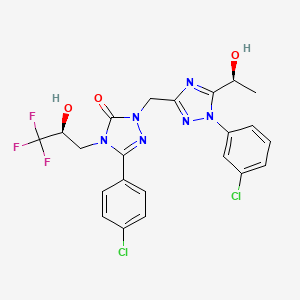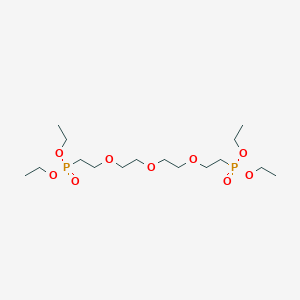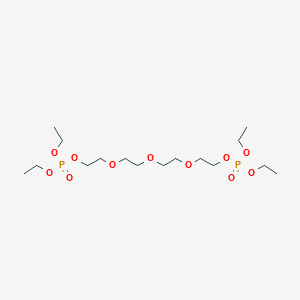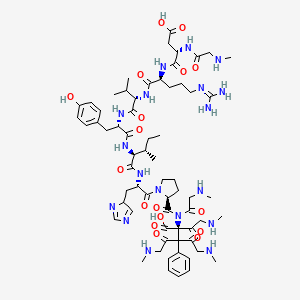
Glucagon-Rezeptor-Antagonisten-4
Übersicht
Beschreibung
Glucagon receptor antagonists-4 are a class of compounds designed to inhibit the action of glucagon, a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. These antagonists are primarily researched for their potential in treating type 2 diabetes by reducing hyperglycemia and improving glycemic control .
Wissenschaftliche Forschungsanwendungen
Glucagon-Rezeptor-Antagonisten-4 haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindungen verwendet, um Rezeptor-Ligand-Wechselwirkungen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Untersucht auf ihre Rolle bei der Modulation von Stoffwechselwegen und Hormonsignalen.
Medizin: Erforscht als potenzielle Therapeutika zur Behandlung von Typ-2-Diabetes und anderen Stoffwechselstörungen, indem sie die Hyperglykämie reduzieren und die Insulinsensitivität verbessern
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Bindung an den Glucagon-Rezeptor, wodurch die Wechselwirkung des Rezeptors mit Glucagon blockiert wird. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die die Glukoneogenese und Glykogenolyse in der Leber fördern. Durch die Blockierung dieser Wege reduzieren this compound die hepatische Glukoseproduktion und senken den Blutzuckerspiegel .
Ähnliche Verbindungen:
Glucagon-Rezeptor-Antagonisten-1, 2 und 3: Diese Verbindungen haben einen ähnlichen Wirkmechanismus, können sich aber in ihrer Bindungsaffinität, Selektivität und pharmakokinetischen Eigenschaften unterscheiden.
Glucagon-ähnliches Peptid-1-Rezeptor-Agonisten: Diese Verbindungen zielen ebenfalls auf die Glucagon-Signalgebung ab, wirken aber durch Steigerung der Insulinsekretion und Reduzierung der Glucagonfreisetzung.
Einzigartigkeit: this compound sind einzigartig in ihrer Fähigkeit, den Glucagon-Rezeptor selektiv zu hemmen, ohne andere verwandte Rezeptoren zu beeinflussen. Diese Selektivität reduziert das Risiko von Off-Target-Effekten und verbessert das therapeutische Potenzial der Verbindung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists-4 typically involves multi-step organic synthesis. One common approach includes the formation of a core structure, followed by functional group modifications to enhance receptor binding affinity and selectivity.
Industrial Production Methods: Industrial production of glucagon receptor antagonists-4 involves large-scale organic synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glucagon-Rezeptor-Antagonisten-4 durchlaufen verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen zur Bildung von Oxiden.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die Ausbeute und Selektivität zu optimieren .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der Kernstruktur mit verbesserten pharmakologischen Eigenschaften, wie z. B. erhöhter Rezeptorbindungsaffinität und verbesserter metabolischer Stabilität .
Wirkmechanismus
The mechanism of action of glucagon receptor antagonists-4 involves binding to the glucagon receptor, thereby blocking the receptor’s interaction with glucagon. This inhibition prevents the activation of downstream signaling pathways that promote gluconeogenesis and glycogenolysis in the liver. By blocking these pathways, glucagon receptor antagonists-4 reduce hepatic glucose production and lower blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Glucagon receptor antagonists-1, 2, and 3: These compounds share a similar mechanism of action but may differ in their binding affinity, selectivity, and pharmacokinetic properties.
Glucagon-like peptide-1 receptor agonists: These compounds also target glucagon signaling but act by enhancing insulin secretion and reducing glucagon release.
Uniqueness: Glucagon receptor antagonists-4 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity reduces the risk of off-target effects and improves the compound’s therapeutic potential .
Eigenschaften
IUPAC Name |
3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYYOQKQCCSDP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393124-08-7 | |
| Record name | PF-06291874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06291874 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06291874 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)







